![molecular formula C19H15Cl2N3OS B2368139 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime CAS No. 478063-13-7](/img/structure/B2368139.png)
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime
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Description
“1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime” is a complex organic compound. The compound is likely to have a benzimidazole core, which is a type of organic compound consisting of a fusion of benzene and imidazole . It’s important to note that the exact properties and applications of this specific compound may not be fully explored yet.
Scientific Research Applications
Biological Activity: Indole derivatives exhibit various biologically vital properties. Researchers have explored their potential as biologically active compounds for treating cancer cells, microbial infections, and other disorders within the human body . These compounds have attracted interest for their therapeutic potential.
Antiviral Activity: Specific indole derivatives have demonstrated antiviral activity. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were investigated in vitro and found to be potent antiviral agents against Coxsackie B4 virus .
Indole Derivatives in Alkaloids
Alkaloids are natural compounds containing nitrogen atoms, often found in plants. Indole derivatives serve as essential moieties in selected alkaloids. Here’s a brief overview:
- Role in Alkaloids : Researchers have studied the construction of indoles within alkaloid structures. By understanding how indole moieties are incorporated, we gain insights into the biological activity of these alkaloids. Further investigations into novel synthetic methods for indole synthesis continue to be of interest .
Suzuki–Miyaura Coupling and Organoboron Reagents
While not directly related to the compound , it’s worth noting that Suzuki–Miyaura (SM) coupling is a powerful synthetic method. It involves the cross-coupling of organoboron reagents with organic halides or pseudohalides. The broad application of SM coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents .
properties
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-11(23-25-10-13-7-8-14(20)15(21)9-13)18-12(2)24-17-6-4-3-5-16(17)22-19(24)26-18/h3-9H,10H2,1-2H3/b23-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBKESQNPHWIPQ-FOKLQQMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC(=C(C=C4)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC(=C(C=C4)Cl)Cl)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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